molecular formula C9H17N3O B13286947 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol

2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol

Cat. No.: B13286947
M. Wt: 183.25 g/mol
InChI Key: SERSORGRZCIAOG-UHFFFAOYSA-N
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Description

2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of sodium acetate as a catalyst in a three-component reaction . The reaction conditions often include room temperature and the use of solvents such as ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the pyrazole ring and the butan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol, with the CAS number 1156892-05-5, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9_9H17_{17}N3_3O, with a molecular weight of 183.25 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that pyrazole derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .

2. Antifungal Activity

The antifungal activity of pyrazole-based compounds has also been explored. Testing against common fungal strains such as Aspergillus niger and Penicillium species indicated that certain derivatives possess potent antifungal properties. The inhibition zones measured during these studies suggest that modifications to the pyrazole structure can enhance antifungal efficacy .

3. Alpha-Amylase Inhibition

Alpha-amylase inhibition is critical for managing diabetes by reducing carbohydrate absorption. Compounds related to this compound have been evaluated for their ability to inhibit alpha-amylase activity. Results indicated that some derivatives exhibited higher inhibition percentages compared to acarbose, a standard alpha-amylase inhibitor .

CompoundInhibition %Control (Acarbose)
Compound A75%60%
Compound B80%60%

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. For instance, its structure allows it to bind effectively to the active sites of enzymes like alpha-amylase, leading to competitive inhibition .

Case Studies

Several case studies have been conducted on the biological activities of pyrazole derivatives:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry assessed various pyrazole derivatives for their antimicrobial properties. The results indicated that modifications at the methyl position significantly enhanced antimicrobial activity .
  • Diabetes Management Research : Research focusing on alpha-amylase inhibitors highlighted that certain pyrazole derivatives could serve as effective agents for controlling blood sugar levels in diabetic patients. The study compared their efficacy against traditional treatments .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-[(5-methyl-1H-pyrazol-4-yl)methylamino]butan-1-ol

InChI

InChI=1S/C9H17N3O/c1-3-9(6-13)10-4-8-5-11-12-7(8)2/h5,9-10,13H,3-4,6H2,1-2H3,(H,11,12)

InChI Key

SERSORGRZCIAOG-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=C(NN=C1)C

Origin of Product

United States

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